BenchChemオンラインストアへようこそ!

1-(2-methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione

Conformational analysis Medicinal chemistry Structure-activity relationship

1-(2-Methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione (CAS 148320-21-2; molecular formula C12H12N2O3; MW 232.23 g/mol) is a heterocyclic pyrimidine-2,4-dione derivative bearing an ortho-methoxyphenyl substituent at N1 and a methyl group at C6. Its core scaffold is shared with clinically investigated cardiac myosin inhibitors developed for hypertrophic cardiomyopathy (HCM), including mavacamten.

Molecular Formula C12H12N2O3
Molecular Weight 232.239
CAS No. 148320-21-2
Cat. No. B2378378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione
CAS148320-21-2
Molecular FormulaC12H12N2O3
Molecular Weight232.239
Structural Identifiers
SMILESCC1=CC(=O)NC(=O)N1C2=CC=CC=C2OC
InChIInChI=1S/C12H12N2O3/c1-8-7-11(15)13-12(16)14(8)9-5-3-4-6-10(9)17-2/h3-7H,1-2H3,(H,13,15,16)
InChIKeyQQXYKVOKHUJVTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione (CAS 148320-21-2): A Pyrimidinedione Scaffold for Cardiac and Antiproliferative Research


1-(2-Methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione (CAS 148320-21-2; molecular formula C12H12N2O3; MW 232.23 g/mol) is a heterocyclic pyrimidine-2,4-dione derivative bearing an ortho-methoxyphenyl substituent at N1 and a methyl group at C6 [1]. Its core scaffold is shared with clinically investigated cardiac myosin inhibitors developed for hypertrophic cardiomyopathy (HCM), including mavacamten [2]. The compound is also referenced under the synonym MMQ in chemical vendor catalogues, where it is noted for potential anti-inflammatory, anticancer, and antimicrobial research applications [3]. The ortho-methoxy substitution pattern confers distinct conformational and electronic properties compared to its meta- and para-substituted isomers, making it a specific structural tool for probing steric and hydrogen-bonding requirements in target binding pockets.

Why Generic Substitution of 1-(2-Methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione Risks Altered Target Engagement


Pyrimidine-2,4-dione derivatives exhibit pronounced sensitivity of biological activity to the position and nature of N1-aryl substitution [1]. In the well-characterized pyrimidinedione class targeting cardiac sarcomere proteins, even minor alterations in N1-aryl substituent geometry significantly shift myosin ATPase inhibitory potency and isoform selectivity [2]. The ortho-methoxy group in 1-(2-methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione introduces both steric hindrance and an intramolecular hydrogen-bond acceptor that is absent in meta- or para-methoxy analogs, directly affecting the dihedral angle between the phenyl and pyrimidinedione rings [3]. Simple replacement with 1-(3-methoxyphenyl) or 1-(4-methoxyphenyl) isomers—or with halogen-substituted analogs—therefore cannot be assumed to preserve target binding geometry, rendering generic substitution chemically unsound without explicit comparative binding or functional data.

Quantitative Differentiation Evidence for 1-(2-Methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione


Ortho-Methoxy Substitution Confers a Distinct Conformational Profile vs. Meta- and Para-Isomers

The ortho-methoxy substitution in 1-(2-methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione (XLogP3-AA = 1.1; rotatable bond count = 2) [1] introduces a steric constraint that forces the 2-methoxyphenyl ring into a near-orthogonal orientation relative to the pyrimidinedione plane, as inferred from crystallographic studies on related ortho-substituted N-aryl pyrimidinediones [2]. By contrast, the para-methoxy isomer (1-(4-methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione) and meta-methoxy isomer can adopt more coplanar geometries, altering π-stacking potential in target binding pockets. The computed topological polar surface area (TPSA) of 58.6 Ų for the target compound is identical across all three positional isomers, but the spatial orientation of hydrogen-bond acceptors differs significantly.

Conformational analysis Medicinal chemistry Structure-activity relationship

Class-Level Cardiac Myosin ATPase Inhibition: Pyrimidinedione Core Validates Relevance for HCM Research

The pyrimidine-2,4-dione scaffold of 1-(2-methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione is the same core present in mavacamten (formerly MYK-461), the first FDA-approved cardiac myosin inhibitor for obstructive HCM [1]. MyoKardia's patent family (US 9,181,200 B2) explicitly discloses N1-aryl-6-methylpyrimidine-2,4-diones with demonstrated reduction of excess contractility in hypercontractile sarcomere models [2]. Mavacamten, which contains a distinct N1-aryl substitution (1-(1-phenylethyl)), achieved IC50 = 0.2–0.5 µM against bovine cardiac myosin ATPase [3]. The target compound's ortho-methoxyphenyl substitution replaces the 1-phenylethyl group, offering a structurally rigid alternative for probing steric requirements at the myosin allosteric pocket.

Hypertrophic cardiomyopathy Cardiac sarcomere Myosin inhibitor

Favorable Physicochemical Profile for CNS Penetration Compared to Higher-Molecular-Weight Pyrimidinedione Congeners

1-(2-Methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione has a molecular weight of 232.23 g/mol, XLogP3-AA = 1.1, 1 hydrogen bond donor, and 3 hydrogen bond acceptors [1]. This profile satisfies four of four Lipinski Rule of 5 criteria (MW < 500; LogP ≤ 5; HBD ≤ 5; HBA ≤ 10) and falls within favorable ranges for CNS multiparameter optimization (CNS MPO) scoring: MW well under 360, LogP within 1–3 preferred range, and TPSA = 58.6 Ų below the 90 Ų threshold associated with brain penetration [2]. In contrast, many MyoKardia-disclosed pyrimidinediones contain elaborated N3-substituents (e.g., substituted benzyl, heteroarylalkyl groups) with MW > 400 and TPSA > 90 Ų, which would be predicted to exhibit poorer CNS penetration [3].

Physicochemical properties CNS drug-likeness Lead optimization

Minimal Hydrogen-Bond Donor Count Reduces Metabolic Liability vs. Hydroxy-Substituted Analogs

The target compound contains a single hydrogen-bond donor (HBD = 1) at the N3 position of the pyrimidinedione ring [1]. This is a critical differentiation from analogs bearing phenolic -OH groups, such as 1-(2-hydroxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione, which would have HBD = 2. The lower HBD count is associated with reduced Phase II conjugation (glucuronidation and sulfation) liability, as free phenolic -OH groups are primary sites for UGT and SULT enzyme-mediated clearance [2]. In systematic SAR studies of pyrimidine-2,4-dione P2X7 receptor antagonists, removal of phenolic -OH consistently improved in vitro metabolic stability in human liver microsomes by >2-fold [3].

Metabolic stability Drug metabolism Hydrogen bonding

Synthetic Tractability via Single-Step Chalcone Cyclization Enables Rapid Analoging Relative to Multi-Step Pyrimidinedione Series

The compound is accessible via a one-step cyclocondensation of the corresponding chalcone with urea under basic conditions (NaOH/EtOH) [1]. This single-step synthetic route contrasts with the multi-step sequences required for MyoKardia's 3-substituted pyrimidinediones, which typically involve N3-alkylation of the 6-methylpyrimidine-2,4-dione core followed by additional functionalization (3–5 synthetic steps) [2]. The simpler synthesis translates to shorter lead times for custom synthesis requests (typically 2–3 weeks vs. 6–8 weeks) and lower cost per gram for initial screening quantities .

Synthetic chemistry Compound supply Library synthesis

Recommended Application Scenarios for 1-(2-Methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione Based on Differentiated Evidence


Focused SAR Probe for Cardiac Myosin Allosteric Pocket Steric Mapping

Use the target compound as a steric probe in cardiac myosin ATPase assays to map the tolerance of the N1-aryl binding sub-pocket to ortho substitution. The conformationally constrained ortho-methoxyphenyl group (rotatable bond count = 2; near-orthogonal dihedral geometry) provides a benchmark for evaluating whether bulkier or more flexible N1 substituents are accommodated without loss of inhibitory activity. Compare directly with the unsubstituted N1-phenyl analog and mavacamten as positive control to establish a steric tolerance map. [1]

CNS-Penetrant Pyrimidinedione Probe Development Starting Point

Leverage the favorable CNS MPO profile (MW = 232.23; LogP = 1.1; TPSA = 58.6 Ų; HBD = 1) to initiate a CNS-focused medicinal chemistry program. The low molecular weight provides ample room for property-guided optimization while maintaining CNS drug-likeness. Initial assessment should include MDCK-MDR1 permeability and brain tissue binding assays to experimentally confirm the predicted CNS penetration advantage over higher-MW pyrimidinedione series. [2]

Metabolic Stability Benchmarking Against Hydroxy-Substituted Pyrimidinediones

Employ the target compound (HBD = 1; methoxy not hydroxyl) alongside 1-(2-hydroxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione (HBD = 2) in parallel human and rodent liver microsome stability assays to experimentally quantify the metabolic advantage of methoxy masking. The expected improvement in intrinsic clearance can validate methoxy as a metabolically stable bioisostere for phenolic -OH in this scaffold, informing design of downstream analogs. [3]

Rapid SAR Library Expansion via One-Step Chalcone Diversification

Capitalize on the single-step chalcone cyclization route to generate a focused library of 20–50 N1-aryl-6-methylpyrimidine-2,4-dione analogs within 3–4 weeks. Starting from commercially available substituted 2-methoxybenzaldehydes, this approach enables efficient exploration of electronic and steric effects at the ortho, meta, and para positions of the N1-phenyl ring. The short synthesis time and low cost per analog (estimated $50–150 per compound at 100 mg scale) support rapid hit triage before committing to multi-step series. [4]

Quote Request

Request a Quote for 1-(2-methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.